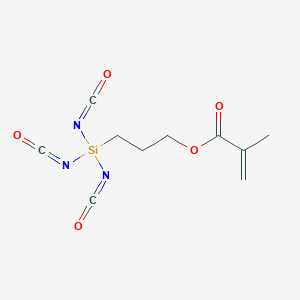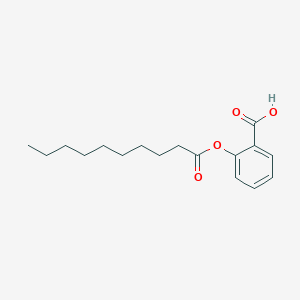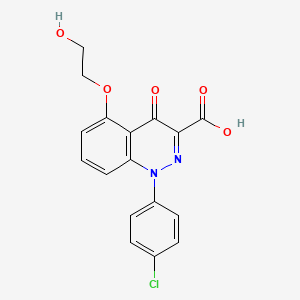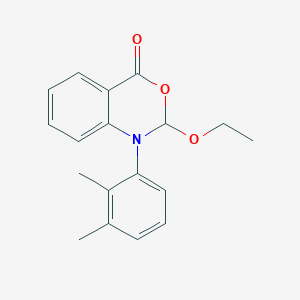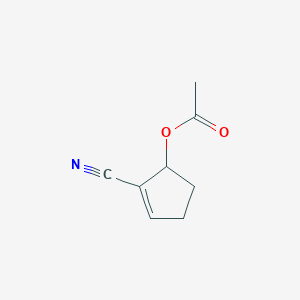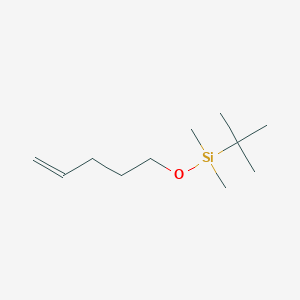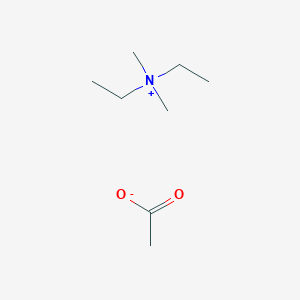![molecular formula C15H27ClOSi B14270973 Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, flexibility, and resistance to weathering.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- typically involves the reaction of a chlorinated cyclohexyl compound with a silane reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions safely. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different siloxane compounds, while substitution reactions can produce a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is used as a reagent in various synthetic processes. Its unique structure allows it to participate in reactions that form new bonds and create complex molecules.
Biology
In biological research, this compound may be used to study the effects of organosilicon compounds on biological systems
Medicine
In medicine, organosilicon compounds are explored for their potential therapeutic properties. Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- may be investigated for its ability to interact with biological targets and pathways, leading to potential new treatments for various diseases.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as coatings, adhesives, and sealants. Its thermal stability and resistance to weathering make it valuable in applications requiring durable materials.
Mecanismo De Acción
The mechanism of action of Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organosilicon compounds with different functional groups and structures. Examples include:
- Silane, trimethyl-
- Silane, triethyl-
- Silane, triphenyl-
Uniqueness
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group with a silane moiety allows it to participate in a wide range of reactions and applications.
Propiedades
Fórmula molecular |
C15H27ClOSi |
|---|---|
Peso molecular |
286.91 g/mol |
Nombre IUPAC |
tert-butyl-[(1S,3Z)-3-(2-chloroethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H27ClOSi/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14H,1,7-8,10-11H2,2-6H3/b13-9-/t14-/m0/s1 |
Clave InChI |
UYHCPQVSPALRGX-XXYUJHKVSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1CCC(=C)/C(=C\CCl)/C1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCCl)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


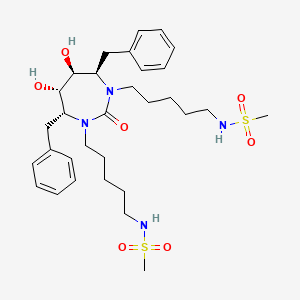
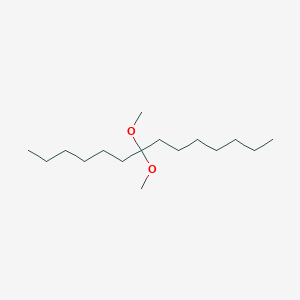
![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)

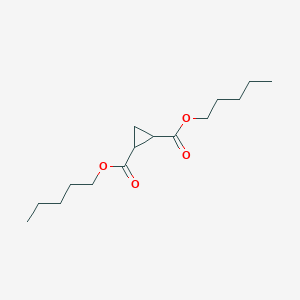

![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
